molecular formula C15H22Cl2N2O2S B241450 2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B241450
M. Wt: 365.3 g/mol
InChI Key: XXHWPRYJRFBKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound with the molecular formula C15H22Cl2N2O2S It is known for its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and productivity. The use of catalysts, such as platinum on carbon (Pt/C), can further improve the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines derived from the piperidine ring.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2,5-Dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring provides steric hindrance, enhancing binding specificity. The chlorine atoms on the benzene ring may also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

    2,2,6,6-Tetramethyl-4-piperidinol: The precursor used in the synthesis of the target compound.

    N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another compound containing the tetramethylpiperidine moiety.

Uniqueness

2,5-Dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the tetramethyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22Cl2N2O2S

Molecular Weight

365.3 g/mol

IUPAC Name

2,5-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H22Cl2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-7-10(16)5-6-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3

InChI Key

XXHWPRYJRFBKRM-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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